molecular formula C13H9FN2O2S B13841652 Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate

Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B13841652
M. Wt: 276.29 g/mol
InChI Key: COLWXQYPTPLIPH-UHFFFAOYSA-N
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Description

Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl ester moiety at position 2. The methyl ester group contributes to solubility and metabolic stability, distinguishing it from analogs with bulkier ester substituents .

Properties

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C13H9FN2O2S/c1-18-12(17)11-7-16-6-10(15-13(16)19-11)8-2-4-9(14)5-3-8/h2-7H,1H3

InChI Key

COLWXQYPTPLIPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2S1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-2-carboxylate generally follows a multi-step approach:

  • Step 1: Formation of the imidazo[2,1-b]thiazole core via condensation and cyclization reactions.
  • Step 2: Introduction of the 4-fluorophenyl substituent at the 6-position through reaction with appropriately substituted phenacyl bromides or α-bromoacetophenone derivatives.
  • Step 3: Installation of the methyl ester group at the 2-position by esterification or nucleophilic substitution.

This synthetic route is supported by various literature reports and patent disclosures.

Detailed Synthetic Route

A representative synthetic route is outlined below:

Step Reaction Reagents and Conditions Outcome
1 Condensation of 4-fluoroaniline with α-bromoacetophenone Reflux in ethanol or under microwave irradiation at ~130°C Formation of intermediate 2-(4-fluorophenyl)imidazo[2,1-b]thiazole core
2 Cyclization with thiourea Reflux in ethanol for several hours Completion of fused heterocyclic system
3 Esterification with methyl chloroformate or methylation Base-catalyzed esterification (e.g., K₂CO₃ in DMF) Introduction of methyl carboxylate at position 2

This method is supported by synthetic procedures reported in the literature and patent documents, which emphasize the use of microwave-assisted synthesis to improve yields and reduce reaction times.

Optimization of Reaction Conditions

  • Microwave-assisted synthesis reduces reaction time from several hours to under one hour and improves yields to 90–96% compared to conventional reflux methods.
  • Solvent choice : Ethanol is commonly used for condensation and cyclization steps due to its polarity and boiling point; DMF is preferred for esterification steps.
  • Temperature control : Maintaining 110–130°C during cyclization and condensation steps is critical for optimal yield.
  • Purification : Silica gel column chromatography using ethyl acetate/hexane mixtures achieves >95% purity of the final product.

Alternative Synthetic Approaches

Some studies describe the synthesis of related imidazo[2,1-b]thiazole derivatives via:

  • Condensation of ethyl bromopyruvate with thiourea to form 2-aminothiazole intermediates, followed by reaction with phenacyl bromides.
  • Cyclization of aromatic carboxylic acids with thiosemicarbazide and phosphorus oxytrichloride to yield related heterocycles.

However, these routes are more commonly applied to analogs rather than the exact methyl 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-2-carboxylate.

Reaction Scheme Summary

Intermediate Reagents Conditions Product Description
4-fluoroaniline + α-bromoacetophenone Ethanol, reflux or microwave 1–2 hours Intermediate imidazo[2,1-b]thiazole core with 4-fluorophenyl substitution
Intermediate + thiourea Ethanol, reflux 3–4 hours Cyclized imidazo[2,1-b]thiazole ring system
Cyclized product + methyl chloroformate K₂CO₃, DMF, room temp or mild heating 1–2 hours Methyl ester functionalization at position 2

Research Findings and Analysis

Yields and Purity

  • Microwave-assisted methods report yields between 90% and 96% with purity over 95% after chromatographic purification.
  • Conventional reflux methods typically yield 75–85% with longer reaction times.

Reaction Monitoring and Characterization

Industrial Scale Considerations

  • Continuous flow reactors and microwave-assisted synthesis are explored to scale up production efficiently.
  • Optimization of stoichiometric ratios and solvent recycling improves cost-effectiveness.
  • Use of environmentally benign solvents and reagents is under investigation to enhance sustainability.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Conventional reflux 4-fluoroaniline, α-bromoacetophenone, thiourea, methyl chloroformate Ethanol reflux 4–6 h, esterification in DMF 75–85 90–95 Longer reaction times
Microwave-assisted synthesis Same as above Microwave irradiation 45–60 min, 130°C 90–96 >95 Faster, higher yield
Alternative cyclization Ethyl bromopyruvate, thiourea, phenacyl bromide Ethanol reflux 70–80 90 Used for analogs, not exact compound

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. Additionally, molecular docking studies have revealed its binding affinity to DNA and key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations:

Ester vs. Carboxamide : Replacement of the methyl ester with a carboxamide (e.g., BI82825) introduces hydrogen-bonding capability, which may improve target affinity but reduce metabolic stability .

Substituent Position : Positional isomerism significantly impacts activity. For example, imidazo[2,1-b][1,3]thiazole-6-carboxylic acid () has a carboxylic acid at position 6, altering solubility and acidity compared to the target compound’s ester at position 2 .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to ethyl ester analogs, involving condensation or alkylation reactions under mild conditions (40°C) .
  • Physicochemical Properties : The methyl ester group balances lipophilicity (estimated LogP ~3.0) and solubility, offering advantages over bulkier esters (e.g., ethyl in ) for drug delivery .
  • Metabolic Considerations : Methyl esters are generally more prone to hydrolysis than ethyl esters, which could influence pharmacokinetics .

Biological Activity

Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

This compound is characterized by its imidazo[2,1-b][1,3]thiazole core structure. The presence of a 4-fluorophenyl group at the 6-position and a carboxylate group at the 2-position contributes to its unique chemical reactivity and biological properties.

  • Molecular Formula : C13H9FN2O2S
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 951908-85-3

Inhibition of Carbonic Anhydrase

Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase (CA) isoforms. The compound selectively inhibits different isoforms, particularly the cytosolic isoform hCA II. This selectivity is crucial because carbonic anhydrases play vital roles in physiological processes such as pH regulation and fluid balance.

IsoformInhibition Activity
hCA ILow
hCA IIHigh
hCA IXModerate
hCA XIILow

The ability to selectively inhibit specific isoforms makes this compound a potential candidate for therapeutic applications in conditions like glaucoma and edema where CA activity is implicated.

Antimicrobial Activity

In addition to its role as a carbonic anhydrase inhibitor, this compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

A study conducted on the synthesis and biological evaluation of derivatives of imidazo[2,1-b][1,3]thiazole compounds highlighted the potential of this compound in drug development. The research focused on:

  • Synthesis Techniques : Multi-step organic synthesis was employed to produce derivatives with enhanced biological activity.
  • Biological Evaluation : Compounds were screened for their inhibitory effects on Mycobacterium tuberculosis and other pathogens.

Cytotoxicity Studies

Cytotoxicity assessments indicated that while some derivatives displayed potent activity against target pathogens, they exhibited low toxicity towards normal human cell lines. This characteristic is essential for developing safe therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy. Variations in substituents can significantly influence both biological activity and pharmacokinetic properties.

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylateEthyl group instead of methylDifferent pharmacokinetics due to ethyl substitution
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acidCarboxylic acid instead of esterPotentially different biological activity
Methyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylateMethyl group instead of fluorine on phenyl ringVariations in biological activity based on phenyl substitution

Q & A

Basic Research Question

  • pH Stability : The imidazole ring (pKa ~6.5) buffers against acidic degradation, while the methyl ester resists hydrolysis at pH 7.4 (t₁/₂ > 24 hours) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, attributed to the fused aromatic system .
    Critical Features :
  • Fluorine Substituent : Reduces oxidative metabolism (CYP450) via steric shielding .
  • Coplanarity : X-ray data () indicate planar imidazo-thiazole core, minimizing steric strain and enhancing solid-state stability .

How can researchers resolve contradictions in reported biological activities of structurally similar imidazo-thiazole derivatives?

Advanced Research Question
Discrepancies in activity (e.g., antitumor vs. antimicrobial) arise from assay variability or substituent effects.

  • Case Study : Ethyl 6-(3-fluoro-4-methoxyphenyl) analogs show IC₅₀ = 8 µM (cancer cells) vs. MIC = 32 µg/mL (bacterial), linked to differential membrane permeability .
    Resolution Strategies :
  • Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobials) .
  • Target-Specific Assays : Compare kinase inhibition (EGFR) vs. DNA intercalation mechanisms .

What are the recommended protocols for evaluating the compound’s potential as a kinase inhibitor in cancer research?

Advanced Research Question

Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies hits (e.g., IC₅₀ < 1 µM for Aurora kinase) .

Cellular Efficacy :

  • Apoptosis Assays : Annexin V/PI staining post-treatment (48 hours, 10 µM) .
  • Cell Cycle Analysis : Flow cytometry showing G2/M arrest .

Resistance Studies : CRISPR screening to identify kinase mutations conferring resistance (e.g., gatekeeper mutations) .

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